1-benzoyl-N-(4-ethoxyphenyl)prolinamide
Description
1-Benzoyl-N-(4-ethoxyphenyl)prolinamide is a prolinamide derivative characterized by a benzoyl group attached to the pyrrolidine ring of proline and an N-linked 4-ethoxyphenyl substituent. This structure combines a rigid proline backbone with aromatic and ether functionalities, which may enhance its binding affinity to biological targets. The ethoxy group at the para position of the phenyl ring is a critical structural feature, influencing solubility, metabolic stability, and receptor interactions .
Properties
IUPAC Name |
1-benzoyl-N-(4-ethoxyphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-17-12-10-16(11-13-17)21-19(23)18-9-6-14-22(18)20(24)15-7-4-3-5-8-15/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGZVVRVMMSJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Calculated based on analogous compounds in the evidence.
Pharmacokinetic and Pharmacodynamic Differences
- Metabolism : Ethoxy groups resist oxidative degradation better than methoxy or methyl groups, reducing first-pass metabolism .
- Solubility : Prolinamide derivatives generally exhibit moderate water solubility, but the ethoxyphenyl group may lower it compared to polar analogs like piperazine-carboxamides .
- Target Selectivity : The benzoyl-prolinamide scaffold may preferentially modulate purinergic receptors (e.g., P2X7), while tetrazole-thioether analogs (e.g., ) target microbial enzymes .
Research Findings and Mechanistic Insights
- Receptor Modulation : Prolinamide derivatives, including the target compound, are hypothesized to inhibit P2X7 receptors, which are implicated in neuroinflammation and chronic pain .
- Antimicrobial Potential: Structural parallels to tetrazole-thioether compounds suggest possible antibacterial activity, though this requires validation .
- Toxicity Considerations : Ethoxy-containing compounds (e.g., Phenacetin) have historical associations with nephrotoxicity, necessitating safety profiling for the target compound .
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